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Compound of Interest

4-Morpholin-4-
Compound Name:
ylmethylbenzylamine

Cat. No.: B151649

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylmethylbenzylamine and its structural isomers are versatile intermediates in
medicinal chemistry. The incorporation of the morpholine moiety often confers favorable
physicochemical properties to drug candidates, such as improved solubility, metabolic stability,
and bioavailability. The benzylamine core provides a scaffold that can be readily modified to
interact with a variety of biological targets. This document outlines the applications of 4-
morpholin-4-ylmethylbenzylamine as a key building block in the discovery of novel
therapeutics, with a focus on its use in the development of STAT6 inhibitors for allergic
diseases and novel antimicrobial agents. Detailed protocols for its synthesis and use in
subsequent reactions are also provided.

Physicochemical Properties

Property Value Reference
Molecular Formula C12H1sN20 [1]
Molecular Weight 206.29 g/mol [1]
Purity >96% [1]
CAS Number 91271-84-0 [1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b151649?utm_src=pdf-interest
https://www.benchchem.com/product/b151649?utm_src=pdf-body
https://www.benchchem.com/product/b151649?utm_src=pdf-body
https://www.benchchem.com/product/b151649?utm_src=pdf-body
https://www.semanticscholar.org/paper/Essential-role-of-Stat6-in-IL-4-signalling-Takeda-Tanaka/7d9f0af31335f84ee6b6126b4ad418dc78da1f11
https://www.semanticscholar.org/paper/Essential-role-of-Stat6-in-IL-4-signalling-Takeda-Tanaka/7d9f0af31335f84ee6b6126b4ad418dc78da1f11
https://www.semanticscholar.org/paper/Essential-role-of-Stat6-in-IL-4-signalling-Takeda-Tanaka/7d9f0af31335f84ee6b6126b4ad418dc78da1f11
https://www.semanticscholar.org/paper/Essential-role-of-Stat6-in-IL-4-signalling-Takeda-Tanaka/7d9f0af31335f84ee6b6126b4ad418dc78da1f11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Applications in Drug Discovery

Intermediate for Potent and Orally Bioavailable STAT6
Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the
interleukin-4 (IL-4) and IL-13 signaling pathways, which play a central role in the pathogenesis
of allergic diseases such as asthma and atopic dermatitis.[2][3] Inhibition of STAT6 is a
promising therapeutic strategy for these conditions. Derivatives of 4-morpholin-4-
ylmethylbenzylamine have been successfully utilized to synthesize potent STAT6 inhibitors.

A notable example is the development of 4-benzylaminopyrimidine-5-carboxamide derivatives.
In these structures, the (4-morpholin-4-ylphenyl)amino moiety serves as a key pharmacophore.
One such derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-
trifluorobenzyl)amino]pyrimidine-5-carboxamide, has demonstrated potent STAT6 inhibition
with an I1Cso of 0.70 nM.[2][3] This compound also effectively inhibited IL-4 induced Th2
differentiation in mouse spleen T cells with an ICso of 0.28 nM and exhibited an oral
bioavailability of 25% in mice.[2][3]

Oral
Cell-Based . .
Compound Target ICs0 (NM) Bioavailability
Assay
(Mouse)
2-[(4-morpholin-
4-
ylphenyl)amino]- IL-4 induced Th2
4-[(2,3,6- STAT6 0.70 differentiation 25%
trifluorobenzyl)a (ICs0 = 0.28 nM)

mino]pyrimidine-

5-carboxamide

Scaffold for Novel Antimicrobial Agents

The increasing prevalence of drug-resistant pathogens necessitates the development of new
antimicrobial agents. The morpholine scaffold has been incorporated into various compounds
exhibiting a broad spectrum of antimicrobial activities.[4][5] Derivatives of 4-morpholin-4-
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ylmethylbenzylamine have been explored for their potential as antibacterial and antifungal
agents.

For instance, a series of semicarbazide derivatives based on a 4-(morpholino-4-yl)-3-
nitrobenzohydrazide scaffold were synthesized and evaluated for their antimicrobial activity.
One of the most active compounds, a semicarbazide containing a 4-bromophenyl moiety,
showed significant antibacterial potential against Enterococcus faecalis with a Minimum
Inhibitory Concentration (MIC) value of 3.91 ug/mL.[1] Another series of thiosemicarbazides
also showed activity against Gram-positive bacteria with MIC values ranging from 31.25 to 62.5
pug/mL.[1]

Compound Class Derivative Target Organism MIC (pg/mL)
Semicarbazide 4-bromophenyl moiety  Enterococcus faecalis  3.91
4- Gram-positive
Thiosemicarbazide trifluoromethylphenyl bacteria (excluding S. 31.25-62.5
group aureus)

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Morpholin-4-
ylmethylbenzylamine via Mannich Reaction and
Subsequent Reduction

This protocol describes a plausible two-step synthesis of 4-morpholin-4-
ylmethylbenzylamine from 4-nitrobenzaldehyde, morpholine, and a reducing agent.

Step 1: Synthesis of 4-((4-nitrophenyl)methyl)morpholine (Mannich-type reaction)

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol
or methanol.

o Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by a
catalytic amount of a weak acid (e.g., acetic acid).
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o Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature and remove the
solvent under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

Reaction Setup: Dissolve the purified 4-((4-nitrophenyl)methyl)morpholine (1 equivalent)
from Step 1 in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

o Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

o Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr
hydrogenator at a pressure of 50 psi.

e Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material
is completely consumed (monitored by TLC).

e Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite
to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-
morpholin-4-ylmethylbenzylamine. The product can be further purified by recrystallization
or column chromatography.

Protocol 2: Synthesis of a STAT6 Inhibitor Precursor
from 4-Morpholin-4-ylmethylbenzylamine

This protocol outlines the synthesis of a pyrimidine derivative using 4-morpholin-4-
ylmethylbenzylamine as a key intermediate.

» Reaction Setup: To a stirred solution of 4-morpholin-4-ylmethylbenzylamine (1 equivalent)
in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a suitable base like
diisopropylethylamine (DIPEA) (1.2 equivalents).

» Addition of Pyrimidine Core: Slowly add a solution of a suitably substituted 2-
chloropyrimidine-5-carboxamide (1.1 equivalents) in DMF to the reaction mixture at room
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temperature.

e Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor
the progress of the reaction by TLC.

o Work-up and Purification: After the reaction is complete, cool the mixture to room
temperature and pour it into ice-water. The precipitated solid can be collected by filtration,
washed with water, and dried. The crude product can be purified by column chromatography
on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-((4-
(morpholin-4-ylmethyl)phenyl)amino)pyrimidine-5-carboxamide derivative.

Signaling Pathway and Experimental Workflow
Diagrams

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4-Nitrobenzaldehyde
+ Morpholine

Mannich-type Reaction

4-((4-nitrophenyl)methyl)morpholine

'

Nitro Group Reduction
(e.g., H2/Pd-C)

4-Morpholin-4-ylmethylbenzylamine
(R IEE))

Coupling Reaction
(e.g., with pyrimidine core)

Bioactive Molecule
(e.g., STATG6 Inhibitor)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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